molecular formula C8H11ClO3S B13160365 Methyl 2-chloro-1-oxa-6-thiaspiro[2.5]octane-2-carboxylate

Methyl 2-chloro-1-oxa-6-thiaspiro[2.5]octane-2-carboxylate

Katalognummer: B13160365
Molekulargewicht: 222.69 g/mol
InChI-Schlüssel: KPQAHXQLZDFWAM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-chloro-1-oxa-6-thiaspiro[25]octane-2-carboxylate is a chemical compound with the molecular formula C8H11ClO3S It is known for its unique spiro structure, which includes an oxygen and sulfur atom within the ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-chloro-1-oxa-6-thiaspiro[2.5]octane-2-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of a chlorinated precursor with a thioether and an esterifying agent. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and subjected to optimized reaction conditions. The process may include steps such as purification through distillation or crystallization to achieve the required product specifications .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-chloro-1-oxa-6-thiaspiro[2.5]octane-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydroxide, ammonia.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or thiols .

Wissenschaftliche Forschungsanwendungen

Methyl 2-chloro-1-oxa-6-thiaspiro[2.5]octane-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of Methyl 2-chloro-1-oxa-6-thiaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Methyl 2-chloro-1-oxa-6-thiaspiro[2.5]octane-2-carboxylate stands out due to its unique spiro structure and the presence of both oxygen and sulfur atoms within the ring system. This structural feature imparts distinctive chemical properties and reactivity, making it valuable for various research and industrial applications .

Eigenschaften

Molekularformel

C8H11ClO3S

Molekulargewicht

222.69 g/mol

IUPAC-Name

methyl 2-chloro-1-oxa-6-thiaspiro[2.5]octane-2-carboxylate

InChI

InChI=1S/C8H11ClO3S/c1-11-6(10)8(9)7(12-8)2-4-13-5-3-7/h2-5H2,1H3

InChI-Schlüssel

KPQAHXQLZDFWAM-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1(C2(O1)CCSCC2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.